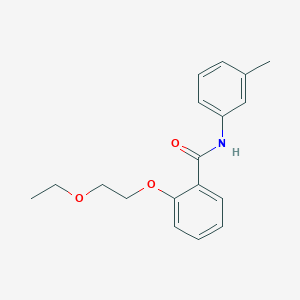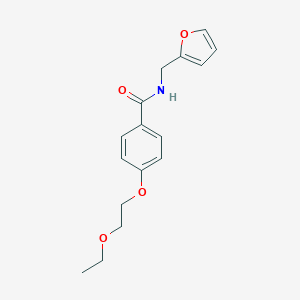
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor and has been studied for its use in scientific research.
Mécanisme D'action
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When it binds to this receptor, it activates a cascade of signaling pathways that ultimately lead to changes in the activity of various neurotransmitters, such as dopamine, norepinephrine, and glutamate. These changes in neurotransmitter activity are thought to underlie the psychedelic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it is thought to produce a range of psychedelic effects, such as altered perception, mood, and thought processes. Additionally, it may produce changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise control over its effects. However, its high potency also makes it difficult to work with, as small variations in dosage can lead to significant changes in its effects. Additionally, its use in lab experiments is limited by its legal status and potential for abuse.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential for neurotoxicity. Finally, more research is needed to develop safer and more effective psychedelic compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine involves a series of chemical reactions that start with the condensation of 2,4-dimethoxybenzaldehyde and pyridine-2-carboxaldehyde to form the intermediate 2,4-dimethoxyphenyl-2-pyridylmethanol. This intermediate is then converted to the final product, this compound, through a series of steps that involve the use of various reagents and solvents.
Applications De Recherche Scientifique
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes, such as perception, cognition, and mood regulation. Additionally, this compound has been used to study the effects of psychedelic compounds on the brain and their potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-6-12(15(9-14)19-2)10-16-11-13-5-3-4-8-17-13/h3-9,16H,10-11H2,1-2H3 |
Clé InChI |
LLLPDGZTQPNBBO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=N2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CNCC2=CC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)



![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)

![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)




![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)